molecular formula C12H11NO2 B2417837 8-Ethoxyquinoline-2-carbaldehyde CAS No. 832683-25-7

8-Ethoxyquinoline-2-carbaldehyde

Cat. No.: B2417837
CAS No.: 832683-25-7
M. Wt: 201.225
InChI Key: LZLUJBIKHOHDDD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxyquinoline-2-carbaldehyde typically involves the reaction of 8-hydroxyquinoline with ethyl iodide in the presence of a base to form 8-ethoxyquinoline. This intermediate is then subjected to a Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the quinoline ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products:

    Oxidation: 8-Ethoxyquinoline-2-carboxylic acid.

    Reduction: 8-Ethoxyquinoline-2-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

8-Ethoxyquinoline-2-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Ethoxyquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form complexes with metal ions, which can interfere with essential biological processes in microorganisms and cancer cells . The quinoline ring system also allows for interactions with DNA and proteins, further contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Uniqueness: 8-Ethoxyquinoline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

8-ethoxyquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-11-5-3-4-9-6-7-10(8-14)13-12(9)11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLUJBIKHOHDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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